Bis(2-hydroxyethyl) 5-nitroisophthalate

Catalog No.
S14314497
CAS No.
7259-89-4
M.F
C12H13NO8
M. Wt
299.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2-hydroxyethyl) 5-nitroisophthalate

CAS Number

7259-89-4

Product Name

Bis(2-hydroxyethyl) 5-nitroisophthalate

IUPAC Name

bis(2-hydroxyethyl) 5-nitrobenzene-1,3-dicarboxylate

Molecular Formula

C12H13NO8

Molecular Weight

299.23 g/mol

InChI

InChI=1S/C12H13NO8/c14-1-3-20-11(16)8-5-9(12(17)21-4-2-15)7-10(6-8)13(18)19/h5-7,14-15H,1-4H2

InChI Key

DVVHFUKYLNIPIH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(=O)OCCO)[N+](=O)[O-])C(=O)OCCO

Bis(2-hydroxyethyl) 5-nitroisophthalate (BHENI) is a specialized, nitro-functionalized aromatic diester monomer primarily utilized in the synthesis of modified polyesters and advanced polymeric materials. From a procurement perspective, BHENI is valued because its pre-formed bis(hydroxyethyl) ester linkages allow for direct, seamless integration into melt copolycondensation workflows alongside standard monomers like bis(2-hydroxyethyl) terephthalate (BHET) [1]. By bypassing the transesterification steps required by its precursor acids or dimethyl esters, BHENI ensures tighter control over polymer stoichiometry and batch reproducibility. The incorporation of the nitroisophthalate unit fundamentally alters the thermal transitions, crystallinity, and chemical degradability of the resulting copolyesters, making it an essential building block for engineering chemically recyclable plastics and functionally modifiable resins [1].

Attempting to substitute BHENI with generic isophthalic acid, dimethyl 5-nitroisophthalate, or standard BHET compromises both process efficiency and the final material's performance profile. While dimethyl 5-nitroisophthalate provides the same core functional group, it necessitates a preliminary transesterification step that complicates reaction kinetics, increases cycle times, and risks leaving residual methanol in the polymer matrix [1]. Conversely, substituting BHENI with standard BHET or bis(2-hydroxyethyl) isophthalate completely fails to incorporate the electron-withdrawing nitro group. This omission prevents the targeted disruption of polymer crystallinity and eliminates the enhanced susceptibility to solvolysis, which is critical for applications requiring accelerated hydrolytic or methanolytic degradation [1].

Accelerated Solvolysis Reactivity for Chemical Recycling

In comparative degradation studies, the susceptibility of comonomers to methanolysis was evaluated using high-performance liquid chromatography (HPLC). The data demonstrated that BHENI is significantly more reactive toward methanol-induced ester cleavage than both standard BHET and bis(2-hydroxyethyl) isophthalate [1]. When incorporated into poly(ethylene terephthalate) (PET) backbones, the resulting copolyesters degraded at a substantially faster rate than unmodified PET, with the degradation rate scaling proportionally to the molar content of the nitrated units [1].

Evidence DimensionReactivity toward methanolysis (ester cleavage)
Target Compound DataHigh reactivity; rapid ester cleavage at 100 °C
Comparator Or BaselineBis(2-hydroxyethyl) terephthalate (BHET) and bis(2-hydroxyethyl) isophthalate (lower reactivity)
Quantified DifferenceBHENI exhibits markedly higher methanolytic reactivity, driving faster polymer degradation
ConditionsMethanolysis evaluated at 100 °C and monitored via HPLC

Procurement of BHENI is critical for manufacturers engineering chemically recyclable polyesters, as the nitro group significantly accelerates end-of-life depolymerization.

Crystallinity Disruption and Melting Temperature Control

The incorporation of BHENI into a PET backbone fundamentally alters the polymer's thermal properties. Studies show that synthesizing poly(ethylene terephthalate-co-5-nitroisophthalate) (PETNI) with BHENI molar ratios ranging from 5 to 50 mol% results in a steady reduction in the melting temperature (Tm) compared to standard PET [1]. Furthermore, the bulky, asymmetric nature of the nitroisophthalate unit disrupts chain packing, rendering the resulting copolyesters progressively less crystalline as the BHENI content increases, while maintaining thermal stability up to 300 °C [1].

Evidence DimensionPolymer crystallinity and melting temperature (Tm)
Target Compound DataSteady reduction in Tm and crystallinity; stable up to 300 °C
Comparator Or BaselineStandard PET synthesized from BHET (highly crystalline, higher Tm)
Quantified DifferenceProportional decrease in crystallinity and Tm based on 5–50 mol% BHENI incorporation
ConditionsTwo-step melt copolycondensation at 200–270 °C with tetrabutyl titanate catalyst

Buyers targeting specific thermal processing windows or requiring amorphous polyester films must select BHENI to precisely tune the polymer's thermal transitions.

Direct Melt Copolycondensation Compatibility

From a processability standpoint, BHENI offers distinct advantages over its acid or dimethyl ester counterparts. Because BHENI already possesses the bis(hydroxyethyl) ester linkages, it can be directly mixed with BHET for a two-step melt copolycondensation without requiring an initial esterification or transesterification phase [1]. This direct compatibility ensures a more uniform random copolymer structure, as confirmed by NMR spectroscopy, and allows the polymerization to proceed efficiently at temperatures between 200 and 270 °C using standard titanium-based catalysts [2].

Evidence DimensionSynthesis route compatibility and step reduction
Target Compound DataDirect two-step melt copolycondensation
Comparator Or BaselineDimethyl 5-nitroisophthalate (requires preliminary transesterification)
Quantified DifferenceEliminates one reaction phase, enabling direct co-polymerization with BHET
ConditionsMelt copolycondensation at 200–270 °C with Bu4Ti catalyst

Using BHENI streamlines the manufacturing process by matching the reactive end-groups of the primary bulk monomer, thereby improving batch reproducibility and reducing cycle times.

Synthesis of Chemically Recyclable Polyesters

Due to BHENI's significantly higher reactivity toward methanolysis compared to standard terephthalate monomers, it is an ideal comonomer for engineering chemically recyclable PET analogues. Incorporating BHENI into the polymer backbone creates targeted weak points that accelerate ester cleavage during end-of-life processing, facilitating efficient monomer recovery [2].

Production of Amorphous and Low-Melting Copolyesters

For applications requiring specific thermal processing windows, such as specialty films or low-temperature molding resins, BHENI is utilized to disrupt polymer chain packing. The inclusion of the nitroisophthalate unit steadily reduces the melting temperature and overall crystallinity of the resulting copolyester without sacrificing high-temperature stability up to 300 °C [1].

Precursor for Amino-Functionalized Polymeric Materials

BHENI serves as a critical building block for functionalized polymers where the nitro group acts as a reactive handle. Post-polymerization, the nitro groups can be reduced to primary amines, providing active sites for the covalent attachment of dyes, crosslinking agents, or bioactive molecules, which is not possible with standard BHET [1].

XLogP3

0.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

299.06411637 g/mol

Monoisotopic Mass

299.06411637 g/mol

Heavy Atom Count

21

General Manufacturing Information

1,3-Benzenedicarboxylic acid, 5-nitro-, 1,3-bis(2-hydroxyethyl) ester: INACTIVE

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